molecular formula C9H22N2 B8428552 n1,n1-Diethyl-3-methylbutane-1,3-diamine

n1,n1-Diethyl-3-methylbutane-1,3-diamine

Cat. No.: B8428552
M. Wt: 158.28 g/mol
InChI Key: LCERAMQUFXPAHV-UHFFFAOYSA-N
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Description

Key features include:

  • Molecular formula: Presumed to be C9H22N2 (based on substitution pattern).
  • Functionality: The ethyl groups enhance lipophilicity, while the methyl branch may introduce steric effects.
  • Applications: Likely explored in medicinal chemistry for solubility modification or as a linker in bioactive molecules, akin to similar diamines .

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

1-N,1-N-diethyl-3-methylbutane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-5-11(6-2)8-7-9(3,4)10/h5-8,10H2,1-4H3

InChI Key

LCERAMQUFXPAHV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(C)(C)N

Origin of Product

United States

Comparison with Similar Compounds

N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7)

  • Molecular Formula : C7H18N2
  • Key Properties :
    • Boiling point: 158.1±8.0 °C (predicted)
    • Density: 0.839 g/cm³
    • pKa: 10.41 (predicted)
    • Storage: 2–8°C (light-sensitive) .
  • Structural Differences :
    • Methyl groups on N1 and C3 vs. diethyl groups on N1 in the target compound.
    • Lower molecular weight (130.23 g/mol vs. ~156.3 g/mol for diethyl variant).
  • Functional Impact :
    • Reduced steric hindrance compared to diethyl groups.
    • Higher water solubility due to smaller alkyl substituents .

N1,N1-Dimethylpropane-1,3-diamine

  • Molecular Formula : C5H14N2
  • Key Properties :
    • Frequently used in amidation reactions to enhance water solubility of drug candidates.
    • EC50 values as low as 0.25 nM in TLR2 agonists when conjugated to carboxyl groups .
  • Structural Differences :
    • Shorter carbon backbone (propane vs. butane).
    • Dimethyl instead of diethyl groups.
  • Functional Impact :
    • Higher solubility in aqueous media due to smaller substituents.
    • Reduced lipophilicity limits membrane permeability compared to diethyl analogs .

N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

  • Molecular Formula : C10H24N4
  • Key Properties: Complex tertiary amine structure with dimethylamino termini. Used in Cu(I)-catalyzed N,N’-diarylation reactions for bioactive polyamine synthesis .
  • Structural Differences: Extended carbon chain with dimethylamino groups vs. diethyl and methyl substituents.
  • Higher molecular weight and polarity alter pharmacokinetic profiles .

Natural Diamines: Putrescine and Cadaverine

  • Examples :
    • Putrescine (butane-1,4-diamine): C4H12N2.
    • Cadaverine (pentane-1,5-diamine): C5H14N2.
  • Key Properties :
    • Linear, unsubstituted diamines with critical roles in cell proliferation and stress response .
  • Structural Differences :
    • Lack of alkyl substituents on nitrogen or carbon backbone.
  • Functional Impact: High aqueous solubility but rapid metabolic degradation. Limited utility in drug design due to instability and lack of target specificity .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Diamines

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) pKa
N1,N1-Diethyl-3-methylbutane-1,3-diamine* C9H22N2 ~156.3 ~180 (predicted) ~0.85 (predicted) ~10.5
N1,N1,3-Trimethylbutane-1,3-diamine C7H18N2 130.23 158.1±8.0 0.839 10.41
N1,N1-Dimethylpropane-1,3-diamine C5H14N2 102.18 132–134 0.86 10.2
Putrescine C4H12N2 88.15 158–160 0.877 9.7, 11.0

*Predicted values based on structural analogs.

Research Findings and Trends

  • Alkyl Substitution Effects: Diethyl groups increase lipophilicity and membrane permeability but reduce water solubility compared to dimethyl analogs .
  • Synthetic Utility :
    • Diamines with tertiary amines (e.g., N1,N1,N3-trimethyl variants) are pivotal in catalysis and chelation .
    • Diethyl-substituted diamines may require specialized hydrolysis conditions to prevent racemization, as seen in carbamate derivative synthesis .
  • Biological Performance :
    • Diethyl and dimethyl diamines show promise in antitumor and neuroprotective agents, balancing solubility and target engagement .

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